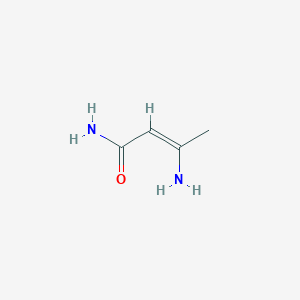
3-Aminocrotonamide
Overview
Description
3-Aminocrotonamide is an organic compound with the molecular formula C4H8N2O. It is a derivative of crotonamide, characterized by the presence of an amino group at the third position of the crotonamide structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Mechanism of Action
Mode of Action
3-aminobut-2-enamide is involved in a process known as catalytic asymmetric reductive hydroalkylation . This reaction involves the regio- and stereoselective hydrometallation of an enamide to generate a catalytic amount of enantioenriched alkylnickel intermediate, followed by C-C bond formation via alkyl electrophiles .
Biochemical Pathways
The compound is known to be involved in the synthesis of chiral amines, which are frequently encountered as chiral auxiliaries and synthetic intermediates for pharmaceutical agents .
Pharmacokinetics
It’s known that the compound can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
It’s known that similar compounds can cause various physiological effects, such as eye irritation, skin irritation, gastrointestinal irritation, and respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-aminobut-2-enamide. For instance, the compound’s reactivity can be affected by the presence of other substances, temperature, and pH .
Biochemical Analysis
Biochemical Properties
It is known that 3-Aminobut-2-enamide may be used in the synthesis of amino Acid Derivative that is 3-Amino-2 (1H)-pyridone . It can also be used in the synthesis of Polysubstituted pyrrolidones by the process of dimerization .
Molecular Mechanism
It is known that it can be involved in the synthesis of certain compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminocrotonamide can be synthesized through several methods. One common synthetic route involves the reaction of crotonamide with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Aminocrotonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted crotonamides with various functional groups.
Scientific Research Applications
3-Aminocrotonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
Crotonamide: The parent compound without the amino group.
3-Aminobut-2-enamide: A similar compound with slight structural differences.
2-Aminocrotonamide: An isomer with the amino group at a different position.
Uniqueness
3-Aminocrotonamide is unique due to the specific positioning of the amino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-aminobut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUSQEVPWPGBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065957 | |
| Record name | 2-Butenamide, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15846-25-0 | |
| Record name | 3-Amino-2-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15846-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminocrotonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015846250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenamide, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenamide, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminocrotonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Aminocrotonamide and how is it typically characterized?
A1: this compound (also known as 3-amino-2-butenamide) is an organic compound with the molecular formula C4H8N2O. Its structure can be described as a crotonamide molecule substituted with an amino group at the 3-position. The presence of both amine and amide groups offers opportunities for diverse chemical reactions and interactions.
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups, while UV spectroscopy provides insights into electronic transitions within the molecule. []
- Mass Spectrometry (MS): This technique, particularly DP-MS, helps determine the molecular weight and analyze the fragmentation pattern of the molecule. [, ]
- X-ray Diffraction: Powder X-ray diffraction patterns provide information about the crystal structure and cell parameters of this compound, particularly relevant for understanding its solid-state polymerization behavior. []
- Nuclear Magnetic Resonance (NMR): While not explicitly mentioned in the provided abstracts, 1H NMR studies on similar compounds suggest that this compound may exist in cis and trans isomeric forms due to the presence of the C=C double bond. []
Q2: How does this compound behave in polymerization reactions?
A2: this compound undergoes a fascinating solid-state polymerization process when exposed to radiation. [] This polymerization is topotactic, meaning the monomer molecules react in a highly ordered manner within the crystal lattice, resulting in a polymer that retains the crystalline structure of the monomer. [] The polymerization mechanism involves a condensation reaction where one molecule of ammonia is released for every two molecules of this compound that combine. [] This process is thought to occur through a free radical mechanism. []
Q3: What is the significance of the topotactic polymerization of this compound?
A3: Topotactic polymerization is a relatively uncommon phenomenon and offers several advantages:
- Unique Material Properties: The crystalline nature of the resulting polymers can impart desirable properties like high melting points and distinct mechanical strength. []
Q4: Can this compound be used to synthesize other compounds?
A4: Yes, this compound serves as a valuable building block in organic synthesis.
- Pyridinylpyrimidines: It reacts with ethyl pyridine-2-carboxylate or related esters to yield 6-methylpyrimidin-4(3H)-ones. These compounds have been investigated for their potential as amplifiers of the antibiotic phleomycin. []
- Reactions with Diketene: this compound derivatives react with diketene, although the specific products and their applications are not detailed in the provided abstracts. []
- Reactions with α,β-Unsaturated Esters: While details are limited in the abstracts, this compound is known to react with α,β-unsaturated esters. [] This suggests its potential in synthesizing a range of heterocyclic compounds.
Q5: Are there any known challenges or limitations associated with this compound?
A5: While the provided abstracts highlight interesting properties and reactions of this compound, some aspects require further investigation:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


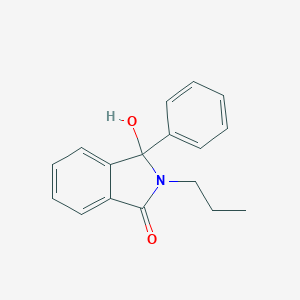
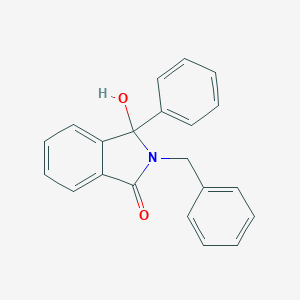
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)

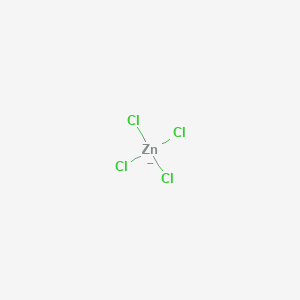
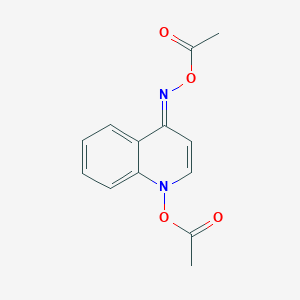

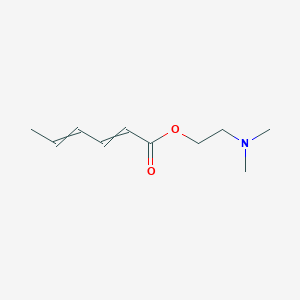
![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)
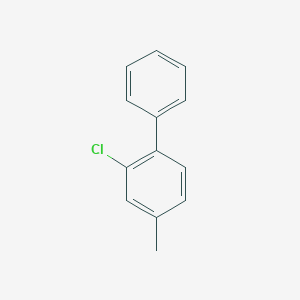


![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)
